(E)-N1-(thiophen-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine
Description
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1-[(E)-thiophen-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxalin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2S2/c1-14-8-10-16(11-9-14)31(28,29)20-19-22(26-18-7-3-2-6-17(18)25-19)27(21(20)23)24-13-15-5-4-12-30-15/h2-13H,23H2,1H3/b24-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCUNISZKWEVBP-ZMOGYAJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CS5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CS5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N1-(thiophen-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-b]quinoxaline core, followed by the introduction of the tosyl group and the thiophen-2-ylmethylene moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-N1-(thiophen-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tosyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the removal of the tosyl group.
Scientific Research Applications
Building Block for Organic Synthesis
The compound serves as an important building block in organic chemistry. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds. Researchers utilize it to synthesize more complex organic molecules through various chemical reactions, including:
- Oxidation : Can be oxidized using strong oxidizing agents like potassium permanganate.
- Reduction : Reduction reactions can be performed using lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions can occur at the tosyl group.
Synthetic Routes
The synthesis typically involves multi-step organic reactions starting with the preparation of the pyrrolo[2,3-b]quinoxaline core, followed by the introduction of the tosyl and thiophen-2-ylmethylene groups. Common reagents include sodium hydride and dimethylformamide (DMF) .
Anticancer Activity
Research indicates that (E)-N1-(thiophen-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine exhibits potential anticancer properties. Studies are ongoing to evaluate its efficacy against various cancer cell lines. The compound's mechanism of action may involve interaction with specific molecular targets that inhibit cancer cell proliferation .
Antimicrobial Properties
The compound is also being investigated for its antimicrobial activity. Preliminary studies suggest it may possess properties that inhibit the growth of certain bacteria and fungi, making it a candidate for further development in antimicrobial therapies .
Material Science
In industry, this compound may be utilized in developing new materials with unique electronic properties. Its structural characteristics make it suitable for applications in organic semiconductors and other advanced materials .
Pharmaceutical Development
The compound's potential as a lead candidate for drug development is significant due to its biological activity. Ongoing research aims to optimize its structure for improved efficacy and safety profiles in therapeutic applications .
Case Study 1: Anticancer Research
A study published in 2019 highlighted the synthesis of derivatives related to pyrroloquinoxaline compounds and their anticancer activities. The findings indicated that modifications to the core structure could enhance biological activity against specific cancer types .
Case Study 2: Antimicrobial Activity
Another research effort focused on evaluating the antimicrobial properties of various pyrroloquinoxaline derivatives, including this compound. Results showed promising activity against several pathogenic strains .
Summary
This compound is a versatile compound with significant potential across various scientific disciplines. Its applications range from organic synthesis and material science to medicinal chemistry, particularly in anticancer and antimicrobial research. Ongoing studies will likely unveil further insights into its mechanisms of action and broaden its applicability in pharmaceuticals and industrial materials.
| Application Area | Specific Uses | Research Findings |
|---|---|---|
| Chemistry | Building block for complex organic synthesis | Utilized in various reactions like oxidation and reduction |
| Biology | Anticancer and antimicrobial agent | Exhibits potential activity against cancer cell lines and pathogens |
| Industry | Development of advanced materials | Suitable for use in organic semiconductors |
Mechanism of Action
The mechanism of action of (E)-N1-(thiophen-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The target compound’s pyrroloquinoxaline core distinguishes it from simpler backbones (e.g., propanol or naphthalene in compounds). This fused ring system enhances rigidity and planar aromaticity, favoring intercalation or protein binding.
Substituent Diversity : The tosyl group in the target compound introduces sulfonic acid-derived hydrophobicity, contrasting with the hydroxyl or ether groups in analogs. This difference impacts solubility and bioavailability.
Synthetic Complexity : The target compound’s multi-step synthesis (e.g., imine formation, tosylation) contrasts with the straightforward alkylation or etherification steps used for compounds.
Analytical and Crystallographic Insights
- Structural Determination : The use of SHELX software (SHELXL) for refining the target compound’s crystal structure ensures high precision in bond-length and angle measurements, critical for validating the (E)-configuration of the imine bond .
- Impurity Profiling: While focuses on impurities in drospirenone derivatives (e.g., fluoronaphthalene), similar analytical protocols (e.g., HPLC, mass spectrometry) could be adapted for quality control of the target compound’s synthetic intermediates .
Implications of Structural Features
- Electronic Effects : The thiophene moiety’s electron-rich nature may enhance charge-transfer interactions compared to phenyl or pyridyl analogs.
Biological Activity
(E)-N1-(thiophen-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine is a complex organic compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrrolo[2,3-b]quinoxaline core, which is known for its diverse biological properties, and a thiophen-2-ylmethylene group that may enhance its electronic characteristics and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach begins with the preparation of the pyrrolo[2,3-b]quinoxaline core, followed by the introduction of the tosyl group and the thiophen-2-ylmethylene moiety. Strong bases such as sodium hydride and solvents like dimethylformamide (DMF) are often utilized to facilitate these reactions .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related quinoxaline derivatives have shown promising results against various tumor cell lines. Specifically, tetrazolo[1,5-a]quinoxaline derivatives demonstrated high inhibitory effects against cancer cells with IC50 values lower than standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The compound's potential as an antimicrobial agent is also noteworthy. Similar quinoxaline derivatives have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The dual activity as anticancer and antimicrobial agents suggests a broad therapeutic potential .
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. The structural characteristics enable binding to these targets, potentially inhibiting their activity or altering their function. This interaction can initiate biochemical cascades leading to therapeutic effects .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with other compounds in the same class.
| Compound Type | Biological Activity | Notes |
|---|---|---|
| Pyrrolo[2,3-b]quinoxaline Derivatives | Anticancer and antimicrobial | Known for diverse biological effects |
| Thiophene Derivatives | Antimicrobial | Often used in drug development |
| Tetrazolo[1,5-a]quinoxalines | Strong anticancer activity | Higher efficacy compared to traditional agents |
Case Studies and Research Findings
Several studies have explored the biological activity of quinoxaline derivatives:
- Anticancer Efficacy : Research involving tetrazolo[1,5-a]quinoxalines demonstrated significant inhibition of tumor growth in vitro and in vivo models .
- Antimicrobial Studies : A recent study highlighted the antibacterial efficacy of quinoxaline derivatives against multiple bacterial strains, reinforcing their potential as therapeutic agents .
- Predictive Modeling : Advanced computational methods have been employed to predict biological targets for similar compounds, suggesting a range of interactions that could be explored in future research .
Q & A
Q. What are the key synthetic routes for (E)-N1-(thiophen-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrroloquinoxaline core via cyclization of substituted quinoxaline precursors under acidic or basic conditions.
- Step 2 : Introduction of the tosyl group (toluenesulfonyl) using TsCl (tosyl chloride) in the presence of a base like pyridine or DMAP .
- Step 3 : Schiff base formation between the amine group of the pyrroloquinoxaline and thiophene-2-carbaldehyde under reflux in ethanol or methanol, catalyzed by acetic acid or p-toluenesulfonic acid . Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Q. How is the compound characterized structurally?
Standard characterization methods include:
- Spectroscopy : H NMR and C NMR to confirm proton/carbon environments, FT-IR for functional groups (e.g., C=N stretch at ~1600 cm), and mass spectrometry for molecular ion confirmation .
- Elemental Analysis : To verify purity and elemental composition .
- Single-crystal X-ray diffraction : Resolves 3D geometry and confirms stereochemistry (e.g., E-configuration of the imine bond) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/methanol favor Schiff base formation .
- Catalyst Screening : p-Toluenesulfonic acid outperforms acetic acid in accelerating imine bond formation while minimizing side reactions .
- Temperature Control : Reflux (~80°C) ensures complete reaction, but lower temperatures (40–60°C) reduce decomposition in thermally sensitive steps .
- Flow Chemistry : Continuous reactors improve scalability and reduce reaction times for multi-step syntheses .
Q. What computational methods are used to predict the compound’s reactivity and bioactivity?
- DFT Calculations : B3LYP/6-311++G(d,p) basis sets optimize geometry and calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites .
- Molecular Docking : Evaluates binding affinity to biological targets (e.g., VEGFR-2 kinase) using AutoDock Vina or Schrödinger Suite .
- ADMET Prediction : Tools like SwissADME assess drug-likeness, permeability, and metabolic stability .
Q. How do structural modifications influence biological activity?
- Thiophene vs. Other Heterocycles : The thiophene-2-ylmethylene group enhances π-π stacking with aromatic residues in enzyme active sites, improving binding affinity compared to phenyl or pyridyl analogs .
- Tosyl Group Role : Increases solubility and stabilizes the molecule via sulfonamide-protein interactions .
- E/Z Isomerism : The E-configuration is critical for planar alignment with target proteins, as shown in docking studies .
Q. How are data discrepancies in crystallographic and spectroscopic analyses resolved?
- X-ray vs. NMR : Discrepancies in bond lengths or angles (e.g., imine C=N) arise from solution-phase dynamics (NMR) vs. solid-state rigidity (X-ray). Use temperature-dependent NMR to probe conformational flexibility .
- Validation Tools : Cross-check experimental IR/NMR data with computed spectra (Gaussian or ORCA) to confirm assignments .
Methodological Challenges and Solutions
Q. What strategies mitigate degradation during storage?
- Light Sensitivity : Store in amber vials under inert gas (N) to prevent photodegradation of the imine bond .
- Moisture Control : Use desiccants (silica gel) in storage containers to avoid hydrolysis of the tosyl group .
Q. How is enantiomeric purity assessed if chiral centers are present?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
